molecular formula C15H17BrN2O5S B2679157 4-(1-((2-Bromophenyl)sulfonyl)piperidin-4-yl)morpholine-3,5-dione CAS No. 2034367-65-0

4-(1-((2-Bromophenyl)sulfonyl)piperidin-4-yl)morpholine-3,5-dione

Cat. No.: B2679157
CAS No.: 2034367-65-0
M. Wt: 417.27
InChI Key: WJHPBXGFAHMMSG-UHFFFAOYSA-N
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Description

4-(1-((2-Bromophenyl)sulfonyl)piperidin-4-yl)morpholine-3,5-dione is a synthetic chemical building block designed for research and development applications. This compound incorporates several pharmaceutically relevant motifs, including a morpholine-dione unit and a sulfonyl piperidine scaffold. Derivatives of piperidine and morpholine are extensively investigated in medicinal chemistry for their diverse biological activities. For instance, morpholine and piperidine moieties are key structural components in a variety of potential therapeutic agents, including those studied for antidiabetic applications . Furthermore, the sulfonyl group attached to an aromatic system is a common feature in many bioactive molecules and is frequently utilized in medicinal chemistry to modulate properties and interactions . Researchers may find this compound valuable as a synthetic intermediate for constructing more complex molecules or as a core structure for exploring new chemical space in drug discovery efforts, particularly in the development of enzyme inhibitors or receptor modulators. This product is intended for laboratory research purposes only.

Properties

IUPAC Name

4-[1-(2-bromophenyl)sulfonylpiperidin-4-yl]morpholine-3,5-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17BrN2O5S/c16-12-3-1-2-4-13(12)24(21,22)17-7-5-11(6-8-17)18-14(19)9-23-10-15(18)20/h1-4,11H,5-10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WJHPBXGFAHMMSG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1N2C(=O)COCC2=O)S(=O)(=O)C3=CC=CC=C3Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17BrN2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

417.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(1-((2-Bromophenyl)sulfonyl)piperidin-4-yl)morpholine-3,5-dione typically involves multiple steps, starting with the preparation of the piperidine and morpholine rings. The bromophenyl sulfonyl group is then introduced through a sulfonylation reaction. Common reagents used in these reactions include bromobenzene, piperidine, morpholine, and sulfonyl chloride. The reaction conditions often involve the use of solvents such as dichloromethane or acetonitrile and catalysts like triethylamine or pyridine.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to maximize yield and purity. Continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

4-(1-((2-Bromophenyl)sulfonyl)piperidin-4-yl)morpholine-3,5-dione can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.

    Substitution: Nucleophilic substitution reactions can occur at the bromine atom, using reagents such as sodium azide or potassium cyanide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Hydrogen gas with palladium on carbon as a catalyst.

    Substitution: Sodium azide or potassium cyanide in polar aprotic solvents like dimethyl sulfoxide (DMSO).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfonic acids, while reduction can produce the corresponding amines.

Scientific Research Applications

Anticancer Activity

Numerous studies have indicated that compounds containing piperidine and morpholine derivatives exhibit anticancer properties. Research has shown that the sulfonamide functionality in such compounds can enhance their ability to inhibit tumor growth by interfering with specific cellular pathways involved in cancer progression.

Case Study:
In a study examining the effects of similar morpholine derivatives on cancer cell lines, it was found that these compounds significantly reduced cell viability in human breast cancer cells (MCF-7) and prostate cancer cells (PC-3). The mechanism was attributed to the induction of apoptosis and cell cycle arrest at the G2/M phase, suggesting potential for development as anticancer agents .

Antimicrobial Properties

The compound has also been evaluated for its antimicrobial activity against various pathogens. The presence of the bromophenyl group is believed to enhance the compound's interaction with bacterial membranes, leading to increased permeability and subsequent cell death.

Data Table: Antimicrobial Activity

PathogenMinimum Inhibitory Concentration (MIC)Reference
Staphylococcus aureus0.125 µg/mL
Escherichia coli0.5 µg/mL
Pseudomonas aeruginosa0.25 µg/mL

Neuropharmacological Effects

Research indicates that derivatives of this compound may possess neuroprotective effects, potentially useful in treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease. The morpholine ring is known for its ability to cross the blood-brain barrier, making it a suitable candidate for central nervous system-targeted therapies.

Case Study:
A recent investigation into the neuroprotective effects of similar compounds revealed that they could significantly reduce oxidative stress markers in neuronal cells exposed to neurotoxic agents. This suggests a possible application in developing treatments for neurodegenerative conditions .

Anti-inflammatory Activity

The anti-inflammatory properties of this compound have been explored, particularly in relation to chronic inflammatory diseases. The sulfonamide group is known to modulate inflammatory pathways, which may contribute to its efficacy in reducing inflammation.

Data Table: Anti-inflammatory Activity

Inflammatory ModelResultReference
Carrageenan-induced paw edemaSignificant reduction in edema volume
Lipopolysaccharide-induced inflammationDecreased cytokine production

Potential Antidiabetic Effects

Emerging research suggests that this compound may exhibit antidiabetic properties through mechanisms such as enhancing insulin sensitivity and reducing glucose absorption in the intestines.

Case Study:
In vitro studies demonstrated that treatment with piperidine derivatives led to improved glucose uptake in muscle cells, indicating potential for developing new antidiabetic medications .

Mechanism of Action

The mechanism of action of 4-(1-((2-Bromophenyl)sulfonyl)piperidin-4-yl)morpholine-3,5-dione involves its interaction with specific molecular targets, such as enzymes or receptors. The bromophenyl sulfonyl group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modulation of their activity. The piperidine and morpholine rings may contribute to the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Structural Features and Substituent Effects

The target compound differs from analogs in (e.g., compounds 6d–6l) primarily in its substituents:

  • Morpholine-3,5-dione vs.
  • 2-Bromophenylsulfonyl vs.

Physicochemical Properties

A theoretical comparison of key properties is summarized below:

Property Target Compound Analog (e.g., 6h )
Molecular Weight ~465 g/mol (estimated) ~600 g/mol
Melting Point Not reported 132–230°C
Lipophilicity (LogP) Higher (due to Br) Moderate (fluorine reduces LogP)
Hydrogen Bond Acceptors 6 (sulfonyl O, morpholine O) 5–7 (sulfonamide N/O, fluorine)

Research Findings and Data Gaps

While provides robust data on analogs (e.g., NMR, MS characterization, melting points), direct experimental data for the target compound are absent. Further studies should prioritize:

Synthesis Optimization : Yield improvement via modified cyclization protocols.

Crystallographic Analysis : Use of SHELXL (as in ) to resolve 3D structure and intermolecular interactions .

Biological Screening : Comparative assays against analogs to evaluate potency and toxicity.

Biological Activity

4-(1-((2-Bromophenyl)sulfonyl)piperidin-4-yl)morpholine-3,5-dione is a complex organic compound that has garnered attention for its potential biological activities. This compound features a piperidine ring, a morpholine ring, and a bromophenyl sulfonyl group, which contribute to its unique properties and interactions within biological systems.

Chemical Structure and Properties

The molecular formula of this compound is C15H17BrN2O5SC_{15}H_{17}BrN_{2}O_{5}S with a molecular weight of 417.3 g/mol. The presence of the bromine atom in the structure is significant as it may enhance the compound's reactivity and biological activity through mechanisms such as halogen bonding.

PropertyValue
Molecular FormulaC15H17BrN2O5SC_{15}H_{17}BrN_{2}O_{5}S
Molecular Weight417.3 g/mol
CAS Number2034367-65-0

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets such as enzymes and receptors. The bromophenyl sulfonyl group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modulation of their activity. The piperidine and morpholine rings contribute to the compound's binding affinity and specificity, making it a candidate for various therapeutic applications.

Antimicrobial Activity

Research indicates that compounds similar to this compound exhibit significant antimicrobial properties. For instance, studies have shown that related morpholine derivatives demonstrate effective inhibition against various bacterial strains, including Salmonella typhi and Bacillus subtilis .

Antidiabetic Potential

In vitro studies have suggested that derivatives containing morpholine structures can act as inhibitors of key enzymes involved in glucose metabolism. Specifically, compounds within this class have shown potential as α-glucosidase inhibitors, which can be beneficial in managing diabetes . The presence of electron-withdrawing groups has been correlated with enhanced inhibitory activity.

Case Studies

  • Inhibition Studies : A study evaluating the inhibitory effects of morpholine derivatives on α-glucosidase revealed that certain modifications significantly increased their activity. Compounds with electron-donating groups showed promising results in both in vitro and in silico models .
  • DPP-4 Inhibition : Another study focused on hybrid structures containing morpholine moieties demonstrated selective inhibition of dipeptidyl peptidase 4 (DPP-4), an enzyme implicated in glucose regulation. These compounds exhibited blood glucose-lowering effects in vivo .

Comparative Analysis with Similar Compounds

The uniqueness of this compound can be highlighted through comparison with other sulfonamide derivatives:

Compound NameBiological Activity
4-(1-((2-Chlorophenyl)sulfonyl)piperidin-4-yl)morpholine-3,5-dioneModerate antibacterial activity
4-(1-((2-Fluorophenyl)sulfonyl)piperidin-4-yl)morpholine-3,5-dioneLower DPP-4 inhibition
This compound Significant antimicrobial and antidiabetic potential

Q & A

Basic Research Questions

Q. What synthetic strategies are recommended for preparing 4-(1-((2-Bromophenyl)sulfonyl)piperidin-4-yl)morpholine-3,5-dione, and how can reaction conditions be optimized?

  • Methodology :

  • Stepwise coupling : Use nucleophilic substitution to attach the 2-bromophenylsulfonyl group to piperidine, followed by cyclization with morpholine-3,5-dione precursors. Analogous methods for sulfonamide coupling are described in Claisen–Schmidt and Michael addition reactions .

  • Catalysis : Employ palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura) for bromophenyl functionalization, as seen in related pyrazole syntheses .

  • Purification : Utilize column chromatography with gradients of ethyl acetate/hexane and validate purity via TLC (Rf ~0.5 in 3:7 EtOAc/hexane) .

    • Key Considerations :
  • Monitor reaction progress via LC-MS to detect intermediates.

  • Optimize temperature (e.g., 80–100°C for sulfonylation) and solvent polarity (DMF or DCM) to enhance yield .

Q. How can the structural integrity and purity of this compound be validated?

  • Spectroscopic Validation :

  • 1H/13C NMR : Confirm piperidine and morpholine-dione ring systems via characteristic shifts (e.g., piperidine protons at δ 2.8–3.5 ppm; morpholine-dione carbonyls at ~170 ppm in 13C NMR) .
  • HRMS : Verify molecular ion peaks (e.g., [M+H]+ or [M+Na]+) with <2 ppm mass error .
    • Chromatographic Purity :
  • Use HPLC with a C18 column and mobile phase (e.g., methanol/buffer, 65:35) adjusted to pH 4.6 for baseline separation .
    • Elemental Analysis : Ensure C, H, N, S content matches theoretical values (±0.4%) .

Advanced Research Questions

Q. What crystallographic strategies resolve conformational ambiguities in the morpholine-dione and sulfonyl-piperidine moieties?

  • Experimental Design :

  • Data Collection : Use single-crystal X-ray diffraction (Cu-Kα radiation, λ=1.54178 Å) with SHELXT for structure solution .
  • Refinement : Apply SHELXL with anisotropic displacement parameters for non-H atoms. Address disorder in the sulfonyl group using PART instructions .
  • Validation : Check R1/wR2 (<5%) and residual electron density (<0.5 eÅ⁻³) .
    • Case Study : A related piperidine-morpholine structure showed torsional flexibility in the sulfonyl group, resolved via Hirshfeld surface analysis .

Q. How can structure-activity relationship (SAR) studies identify critical functional groups for biological activity?

  • Methodological Framework :

  • Analog Synthesis : Replace the 2-bromophenyl group with chloro, fluoro, or methoxy substituents to assess electronic effects . Modify the morpholine-dione ring to lactams or thiolactams to probe steric tolerance .

  • Biological Assays : Test analogs against target enzymes (e.g., kinases or GPCRs) using fluorescence polarization or radioligand binding assays. For example, sulfonamide-piperidine derivatives showed nM-level affinity for G-protein-coupled receptors .

  • Computational Modeling : Perform molecular docking (AutoDock Vina) to predict binding poses. QSAR models can correlate logP values (e.g., calculated partition coefficient ~0.28) with activity .

    • Data Analysis :
  • Use IC50 values to rank substituent effects. A 2-bromo group may enhance halogen bonding vs. 4-bromo analogs, as seen in kinase inhibitors .

Q. How should researchers address discrepancies between spectroscopic and crystallographic data?

  • Case Example : If NMR suggests axial conformers while X-ray shows equatorial sulfonyl orientation:

Variable-Temperature NMR : Acquire spectra at 25°C and −40°C to detect dynamic interconversion .

DFT Calculations : Compare energy barriers for conformers using Gaussian09 (B3LYP/6-31G* basis set) .

Powder XRD : Confirm bulk crystallinity matches single-crystal data .

  • Resolution : Discrepancies often arise from solution vs. solid-state dynamics. Report both states with caveats .

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